molecular formula C13H25N5O4S2 B2581605 N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide CAS No. 1904083-22-2

N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide

Cat. No. B2581605
CAS RN: 1904083-22-2
M. Wt: 379.49
InChI Key: UPQCKDVPKBAFOE-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane ring could potentially adopt a chair, boat, or twist-boat conformation, while the pyrazole ring would likely be planar. The relative positions of the functional groups would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the diazepane and pyrazole rings, as well as the sulfonamide and sulfonyl groups. The nitrogen atoms in the rings and functional groups could potentially act as nucleophiles, while the sulfonyl group could potentially act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Bioactivity

The compound belongs to a class of chemicals that have been synthesized and investigated for their biological activities. For instance, Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines as well as their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The study found that trimethoxy derivatives exhibited selective cytotoxicity, and all compounds showed significant carbonic anhydrase inhibitory activity, suggesting potential for further investigation as lead molecules in medicinal chemistry (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Properties

Another study by Badgujar et al. (2018) synthesized new sulfonamides from Ampyrone with different benzene sulfonyl chlorides to yield N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl benzenesulfonamides. These compounds were characterized and tested for in vitro antimicrobial activities against selected bacterial and fungal strains, as well as for their antioxidant activities using the DPPH method. Some of the synthesized compounds exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Ozgun et al. (2019) synthesized compounds including pyrazoline and sulfonamide pharmacophores, investigating their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The study found that the synthesized sulfonamides exhibited strong inhibition towards these enzymes, along with low cytotoxicity and tumor selectivity, indicating their potential as novel inhibitors (Ozgun et al., 2019).

properties

IUPAC Name

N,N-dimethyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O4S2/c1-11-13(12(2)16(5)14-11)23(19,20)17-7-6-8-18(10-9-17)24(21,22)15(3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCKDVPKBAFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide

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